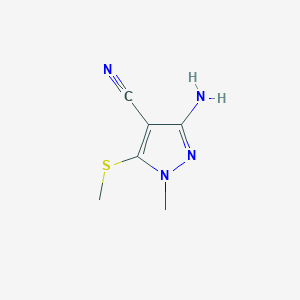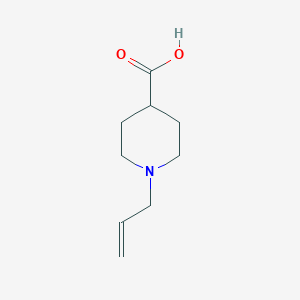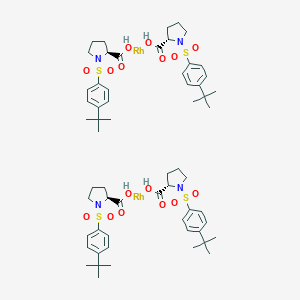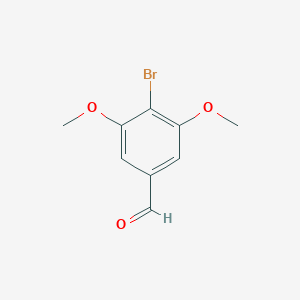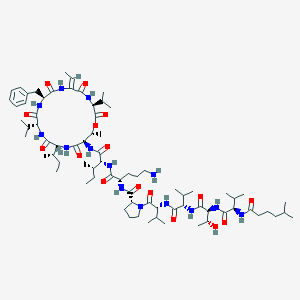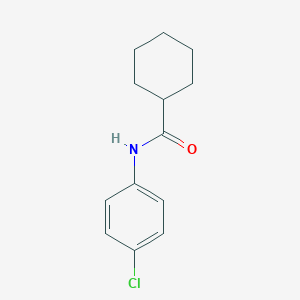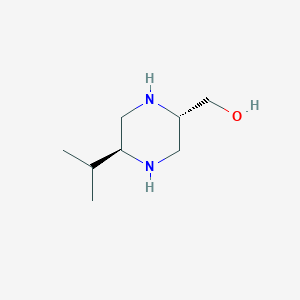![molecular formula C9H8N2O B126900 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone CAS No. 158945-85-8](/img/structure/B126900.png)
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone
Descripción general
Descripción
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone, also known as PPE, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule is of great interest to researchers due to its unique chemical structure, which makes it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is known to interact with a variety of biomolecules, including proteins and nucleic acids. Its mechanism of action is thought to involve the formation of covalent bonds with specific amino acid residues in proteins, leading to changes in the protein's conformation and activity. This interaction can also affect DNA and RNA, leading to alterations in gene expression.
Efectos Bioquímicos Y Fisiológicos
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is its specificity for certain biomolecules, allowing researchers to selectively target specific proteins or enzymes. However, its reactivity can also make it difficult to work with, as it can interact with unintended targets. Additionally, its potential toxicity and instability can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone. One area of interest is the development of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, the use of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone in the study of protein-protein interactions and enzyme kinetics is an active area of research, with many potential applications in drug discovery and development. Finally, the optimization of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone synthesis methods and the development of new analogs may lead to even more valuable tools for scientific research.
Aplicaciones Científicas De Investigación
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. Its unique chemical structure allows it to interact with specific biomolecules, making it a valuable tool for studying complex biological systems.
Propiedades
Número CAS |
158945-85-8 |
|---|---|
Nombre del producto |
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1-pyrrolo[1,2-a]pyrazin-8-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-6-9(8)11/h2-6H,1H3 |
Clave InChI |
GLYQCKPRYUZPMA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C=NC=CN2C=C1 |
SMILES canónico |
CC(=O)C1=C2C=NC=CN2C=C1 |
Sinónimos |
Ethanone, 1-pyrrolo[1,2-a]pyrazin-8-yl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

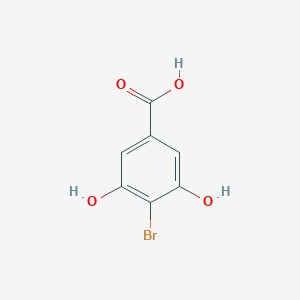
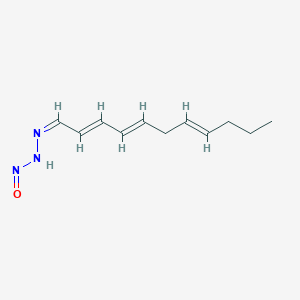
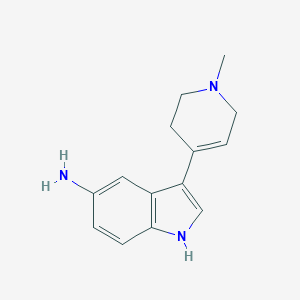
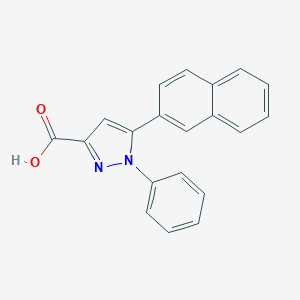
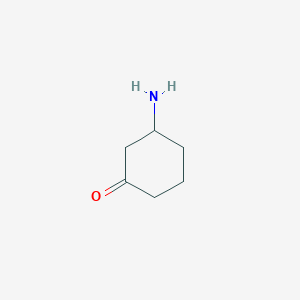
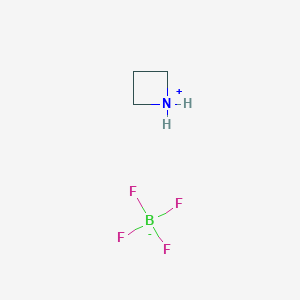
![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
